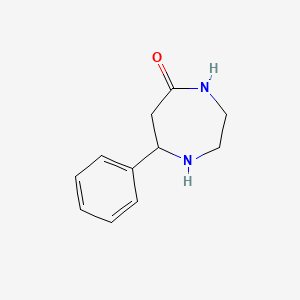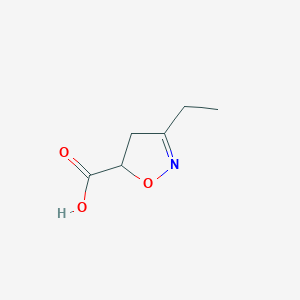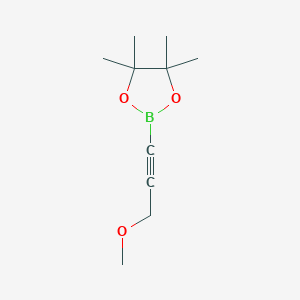
7-Phenyl-1,4-diazepan-5-one
Übersicht
Beschreibung
7-Phenyl-1,4-diazepan-5-one is a research chemical . It has a molecular formula of C11H15ClN2O .
Synthesis Analysis
The synthesis of 7-Phenyl-1,4-diazepan-5-one involves several steps. Some of the methods include hydrogenation with palladium on activated carbon in methanol at 60℃ for 24 hours . Another method involves the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane and water at 20℃ for 48 hours .Molecular Structure Analysis
The molecular weight of 7-Phenyl-1,4-diazepan-5-one is 190.24 g/mol . The InChI code is 1S/C11H14N2O/c14-11-8-10 (12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2, (H,13,14) .Chemical Reactions Analysis
7-Phenyl-1,4-diazepan-5-one can undergo several reactions. For instance, it can react with hydrogen in ethanol or methanol at 60℃ for 24 hours . It can also react with sodium hydroxide in benzene for 24 hours .Physical And Chemical Properties Analysis
7-Phenyl-1,4-diazepan-5-one is a powder . It has a melting point of 102-106°C . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
- Research has delved into the synthesis of 7-Phenyl-1,4-diazepan-5-one derivatives and their behavior under different conditions. For example, studies have explored the mechanisms of alkaline hydrolysis of related compounds, such as diazepam, which undergo hydrolysis in alkaline mediums to form various intermediates and products. These reactions help understand the chemical behavior and potential transformations of 7-Phenyl-1,4-diazepan-5-one derivatives in different environments (Yang, 1998).
Pharmacological Studies
- Some studies have focused on the pharmacological aspects of 7-Phenyl-1,4-diazepan-5-one derivatives, investigating their sedative, myorelaxant, and anxiolytic actions. These compounds have shown potential in therapeutic applications, although their toxicity varies and requires careful consideration. This area of research is crucial for understanding how these compounds can be developed into safe and effective medications (Chammache et al., 2001).
Analytical and Separation Techniques
- Analytical chemistry research has developed methods for the separation of benzodiazepinone enantiomers, including those related to 7-Phenyl-1,4-diazepan-5-one. Such studies are important for the quality control and development of pharmaceuticals, ensuring the correct enantiomeric forms are used for therapeutic purposes (Pirkle & Tsipouras, 1984).
Structural and Conformational Analysis
- Structural studies have also been conducted on 7-Phenyl-1,4-diazepan-5-one derivatives to understand their molecular configurations and how these affect their chemical and pharmacological properties. X-ray crystallography and NMR spectroscopy are commonly used techniques in such research, providing detailed insights into the molecules' structures (Sethuvasan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-phenyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUVKKDKVFGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516394 | |
| Record name | 7-Phenyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-1,4-diazepan-5-one | |
CAS RN |
89044-79-1 | |
| Record name | 7-Phenyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-phenyl-1,4-diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)


![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)




![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)



